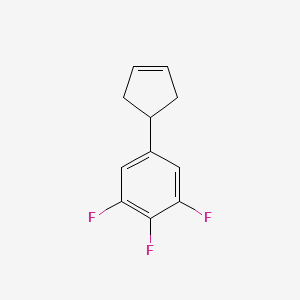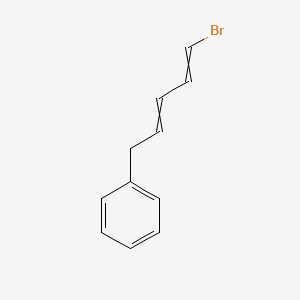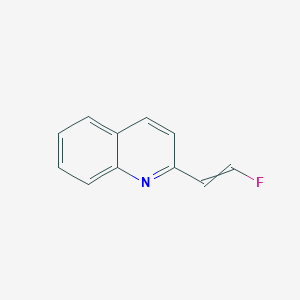![molecular formula C24H14N8O8S2 B15167183 Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- CAS No. 648423-88-5](/img/structure/B15167183.png)
Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-: is a complex organic compound characterized by its unique structure, which includes diazene and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- involves multiple steps. Typically, the synthesis starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include nitrobenzene derivatives and diazene compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nitro and diazene groups, which can participate in electron transfer processes .
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The reaction conditions may vary depending on the desired outcome, with some reactions requiring acidic or basic environments .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amine derivatives, while oxidation reactions can produce nitroso or nitro compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- is used as a precursor for the synthesis of other complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent .
Industry: In industry, Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- involves its interaction with molecular targets through electron transfer processes. The nitro and diazene groups play a crucial role in these interactions, facilitating the formation of reactive intermediates that can interact with other molecules. These interactions can lead to various effects, depending on the specific application and environment .
Comparaison Avec Des Composés Similaires
- 1,2-Bis(3,4-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3,5-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3-nitro-1,2,4-triazol-1-yl)diazene
Comparison: Compared to these similar compounds, Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- exhibits unique properties due to the presence of both nitro and diazene groups. These groups contribute to its high thermal stability and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
648423-88-5 |
|---|---|
Formule moléculaire |
C24H14N8O8S2 |
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
[3-nitro-4-[[2-nitro-4-[(4-nitrophenyl)diazenyl]phenyl]disulfanyl]phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C24H14N8O8S2/c33-29(34)19-7-1-15(2-8-19)25-27-17-5-11-23(21(13-17)31(37)38)41-42-24-12-6-18(14-22(24)32(39)40)28-26-16-3-9-20(10-4-16)30(35)36/h1-14H |
Clé InChI |
AKOADEBNMNVROG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)SSC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)

![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)

![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)

![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)
![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)



![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)

